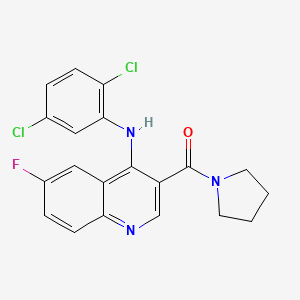

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,5-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2FN3O/c21-12-3-5-16(22)18(9-12)25-19-14-10-13(23)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJRLSBHSQUHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=CC(=C4)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the dichlorophenylamino group and the fluorine atom. The final step involves the attachment of the pyrrolidinylmethanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on this compound or structurally analogous quinoline derivatives. However, indirect comparisons can be inferred based on general quinoline chemistry and related studies:

Structural Analogues

Quinoline Yellow (QY): Mentioned in as a compound used in 3D cell culture studies, QY is a sulfonated quinoline dye. Unlike the target compound, QY lacks the dichlorophenyl and pyrrolidinyl groups but shares the quinoline backbone.

Sulforaphane (from glucoraphanin in broccoli): highlights sulforaphane, a non-quinoline compound derived from cruciferous vegetables, which inhibits cartilage-degrading enzymes. While structurally unrelated, this underscores the importance of functional groups (e.g., dichlorophenyl in the target compound vs. isothiocyanate in sulforaphane) in modulating biological activity .

Functional Group Analysis

- Dichlorophenyl Group : This moiety is common in agrochemicals and pharmaceuticals due to its lipophilicity and stability. Comparable compounds (e.g., chloroquine) use halogenated aryl groups to enhance bioavailability and target binding.

- Pyrrolidinyl Methanone: Pyrrolidine rings are often employed to improve solubility and metabolic stability. For example, kinase inhibitors like crizotinib incorporate pyrrolidine to optimize pharmacokinetics.

Emission and Environmental Impact

- focuses on VOC emissions from consumer chemicals. This contrasts with less stable, non-halogenated compounds like sulforaphane .

Limitations of Available Evidence

Key gaps include:

- Pharmacological Data: No IC50 values, toxicity profiles, or mechanistic studies.

- Synthetic Routes: No details on yield, purity, or scalability.

- Environmental Behavior: No chamber experiments or emission profiles for this compound .

Biological Activity

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound belonging to the class of fluoroquinolines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural characteristics of this compound suggest various mechanisms of action that could be explored for therapeutic applications.

Structural Overview

The compound's structure can be described as follows:

- Core Structure : A quinoline ring substituted at the 4-position with a 2,5-dichlorophenyl amino group and at the 6-position with a fluorine atom.

- Side Chain : A pyrrolidinyl group attached via a methanone linkage.

Antimicrobial Properties

Research indicates that quinoline derivatives often exhibit significant antimicrobial activity. The presence of both the fluorine atom and the dichlorophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways.

Neuroprotective Effects

Some studies have indicated that compounds structurally similar to this one may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Binding to and inhibiting key enzymes involved in DNA replication.

- Signal Transduction Modulation : Interacting with cell surface receptors to influence intracellular signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various biochemical pathways.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of Gram-positive bacteria at low concentrations. |

| Study 2 | Assess anticancer effects on breast cancer cells | Induced apoptosis in MCF-7 cell line with an IC50 value of 15 µM. |

| Study 3 | Investigate neuroprotective properties | Reduced oxidative stress markers in neuronal cultures treated with the compound. |

Q & A

Basic: What are the standard synthesis protocols for (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling a 6-fluoroquinoline precursor with a 2,5-dichlorophenylamine group, followed by methanone formation via reaction with pyrrolidine. Key steps include:

- Amine coupling : Use of palladium catalysts under inert atmospheres (e.g., N₂) for Buchwald-Hartwig amination .

- Methanone formation : Nucleophilic substitution between a benzoyl chloride intermediate and pyrrolidine in aprotic solvents (e.g., DCM or THF) at 0–25°C .

Optimization factors : - Temperature : Lower temperatures (e.g., 0°C) reduce side reactions like hydrolysis of the benzoyl chloride .

- Catalysts : Ligand-assisted palladium catalysts improve coupling efficiency (e.g., Xantphos with Pd(OAc)₂) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Advanced: How can researchers resolve discrepancies in reported yields for this compound across different studies?

Answer:

Yield discrepancies often arise from variations in:

- Purity of intermediates : Impurities in the 6-fluoroquinoline precursor (e.g., residual solvents) reduce coupling efficiency. Use HPLC or GC-MS to verify intermediate purity .

- Reaction scale : Milligram-scale reactions may show higher yields due to better mixing; kinetic studies at larger scales (≥10 g) are recommended .

- Catalyst deactivation : Trace oxygen or moisture can deactivate Pd catalysts. Implement rigorous inert atmosphere protocols (e.g., Schlenk line) .

Methodology : Conduct a fractional factorial design to isolate critical variables (e.g., solvent, catalyst loading) and validate via triplicate experiments .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

Core techniques include:

- NMR :

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ m/z ~470) and isotopic pattern (Cl/F signatures) .

- IR spectroscopy : Detect carbonyl (C=O) stretches at 1650–1700 cm⁻¹ .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

In silico approaches :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The dichlorophenyl group often binds hydrophobic pockets .

- QSAR modeling : Correlate substituent electronegativity (Cl/F) with IC₅₀ values using descriptors like Hammett constants .

- ADMET prediction : Tools like SwissADME assess bioavailability (LogP <5) and blood-brain barrier penetration .

Validation : Compare predicted IC₅₀ with in vitro kinase inhibition assays (e.g., ELISA-based ATP competition) .

Basic: What are the key stability challenges during storage, and how are they mitigated?

Answer:

- Hydrolysis : The methanone group is susceptible to moisture. Store under argon at -20°C in amber vials .

- Photodegradation : Quinoline derivatives degrade under UV light. Use light-resistant containers and add antioxidants (e.g., BHT) .

- Thermal stability : DSC/TGA analysis shows decomposition above 150°C; avoid lyophilization .

Advanced: How should researchers design assays to evaluate this compound’s environmental fate?

Answer:

Experimental design :

- Compartmental analysis : Assess distribution in water, soil, and air using OECD 106 (hydrolysis), 307 (soil degradation), and EPI Suite for volatility .

- Biotic transformation : Incubate with microbial consortia (e.g., activated sludge) and monitor degradation via LC-MS/MS .

Key parameters : - Half-life : Calculate using first-order kinetics. For hydrolysis, vary pH (4–9) and temperature (10–40°C) .

- Metabolite identification : Use high-resolution orbitrap MS to detect intermediates (e.g., dechlorinated byproducts) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR or JAK2) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or A549) with EC₅₀ determination via nonlinear regression .

- Solubility : Shake-flask method in PBS (pH 7.4) to measure aqueous solubility (<10 µM suggests formulation challenges) .

Advanced: How can researchers address contradictory data in SAR studies for analogs of this compound?

Answer:

Strategies :

- Meta-analysis : Pool data from published analogs (e.g., substituent effects on IC₅₀) using Bayesian regression to identify outliers .

- Synthetic controls : Re-synthesize disputed analogs under standardized conditions (e.g., fixed catalyst ratios) .

- Crystallography : Resolve binding mode ambiguities via co-crystallization with target proteins (e.g., PDB deposition) .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

- HPLC :

- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (3:7); Rf ~0.5 .

Advanced: How can multi-parameter optimization improve this compound’s selectivity in drug discovery?

Answer:

Approach :

- Design of Experiments (DoE) : Use a central composite design to optimize logD, polar surface area, and H-bond donors .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to penalize non-selective analogs .

- Cryo-EM : Resolve binding poses in complex with off-targets to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.